4-amino-6-chloro-2-methylpyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-6-chloro-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-9-5(10)3(7)2-4(6)8-9/h2H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUYZUYBEYIAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Pyridazinone Systems
General Synthetic Routes to Pyridazinone Cores
The construction of the pyridazinone ring can be achieved through various chemical reactions, each offering unique advantages in terms of substrate scope and efficiency. Key methodologies include cycloaddition reactions, condensation approaches, and the cyclization of dicarbonyl compounds with hydrazine (B178648) derivatives.
Cycloaddition-Based Syntheses (e.g., Inverse Electron-Demand Diels-Alder Reactions)
Cycloaddition reactions represent a powerful tool for the formation of six-membered heterocyclic rings. The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is particularly useful for synthesizing pyridazine (B1198779) and pyridazinone cores. In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. This reaction is highly efficient and proceeds under mild conditions, making it suitable for a wide range of applications, including the synthesis of complex molecules. The initial cycloaddition is often followed by a retro-Diels-Alder reaction, typically involving the expulsion of a small molecule like nitrogen gas, to yield the aromatic pyridazine ring.
Condensation and Hydrohydrazination Approaches
Condensation reactions are a cornerstone of heterocyclic synthesis. A notable method involves the reaction of phenylhydrazine (B124118) with 4-pentynoic acid in the presence of a catalyst like zinc chloride. This process proceeds through a domino hydrohydrazination and condensation sequence in a one-pot reaction to yield 4,5-dihydropyridazin-3(2H)-one derivatives. This approach is valued for its operational simplicity and the ability to generate the pyridazinone core in moderate to good yields without the need for harsh reaction conditions or inert atmospheres.
Reactions Involving Furanones and Diketones with Hydrazine Derivatives
A widely employed and classical method for constructing the pyridazinone ring involves the reaction of a γ-keto acid or a related dicarbonyl compound with a hydrazine derivative. For instance, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones can be refluxed with hydrazine hydrate (B1144303) in ethanol (B145695) to produce 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds. nih.gov The furanone ring opens and subsequently cyclizes with the hydrazine to form the stable pyridazinone heterocycle. Similarly, 1,4-diketones can react with hydrazine to form dihydropyridazines, which can then be oxidized to the corresponding aromatic pyridazines.
This method's versatility allows for the introduction of various substituents onto the pyridazinone core by choosing appropriately substituted starting materials. The reaction conditions can be tuned; for example, stirring a 2(3H)-furanone with hydrazine hydrate at room temperature may yield a hydrazide intermediate, while boiling the mixture leads to the cyclized pyridazinone derivative. nih.gov
Friedel-Crafts Acylation Followed by Hydrazine Reactions
The Friedel-Crafts acylation provides a pathway to γ-keto acids, which are key precursors for pyridazinone synthesis. In this two-step process, an arene undergoes Friedel-Crafts acylation with a cyclic anhydride, such as succinic anhydride, in the presence of an acid catalyst like aluminum chloride. This reaction forms a 4-aryl-4-oxobutanoic acid. scispace.com The subsequent step involves the cyclization of this intermediate γ-keto acid with hydrazine hydrate or a substituted hydrazine. The hydrazine reacts with the ketone carbonyl and the carboxylic acid to form the six-membered pyridazinone ring. scispace.com This method is particularly useful for preparing 6-aryl-substituted pyridazinones.
Specific Synthetic Pathways to 4-amino-6-chloro-2-methylpyridazin-3(2H)-one and Related Analogues
The synthesis of the specifically substituted "this compound" typically involves the stepwise functionalization of a pre-existing pyridazinone scaffold. A common starting material for such syntheses is derived from mucochloric or mucobromic acid.
Functionalization of Precursor Pyridazinone Scaffolds
A plausible synthetic route to this compound begins with a di- or tri-chlorinated pyridazinone precursor. For instance, 4,5-dichloropyridazin-3(2H)-one can be synthesized by reacting mucochloric acid with hydrazine. cbijournal.com This precursor then undergoes a series of functionalization reactions.
Amination: The introduction of the amino group at the C4 position can be achieved via nucleophilic aromatic substitution. Reacting a 4,5-dichloro- or 4,6-dichloropyridazinone derivative with ammonia (B1221849) or an amine source allows for the selective replacement of one of the chlorine atoms. For example, heating 4,5-dichloro-2-phenyl-pyridazinone with aqueous ammonia in an autoclave yields the corresponding 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone with high efficiency. prepchem.com The regioselectivity of this amination can be influenced by the electronic properties of the pyridazinone ring and the reaction conditions.
N-Methylation: The final step to obtain the target compound is the methylation of the nitrogen at the 2-position of the pyridazinone ring. While traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) can be used, they may lead to a mixture of N- and O-alkylated products. tandfonline.com A more efficient and regioselective method involves the use of N,N-dimethylformamide dimethylacetal (DMFDMA). tandfonline.com Refluxing the N-H pyridazinone precursor with DMFDMA in DMF provides the N-methylated product in high yields under mild conditions. tandfonline.com
The following table summarizes the key transformations involved in the functionalization of a pyridazinone scaffold to yield analogues of the target compound.
| Precursor | Reagent(s) | Transformation | Product Type | Typical Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | 20% aqueous ammonia | Amination | 4-Chloro-5-amino-2-phenyl-3(2H)-pyridazinone | 100-110°C, 4 hours (autoclave) | 91% | prepchem.com |
| Substituted 3(2H)-pyridazinone | N,N-dimethylformamide dimethylacetal (DMFDMA) | N-Methylation | Substituted 2-methyl-3(2H)-pyridazinone | Reflux in dry DMF, 1-2.5 hours | 89-98% | tandfonline.com |
| Mucochloric acid | 4-methylphenyl hydrazine, dil. H2SO4 | Cyclization | [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Reflux, 2 hours | 96% | cbijournal.com |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Substituted amine, Cs2CO3 | Amination | 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one | Reflux in acetonitrile, 1.5-2.5 hours | 67-90% | cbijournal.com |
By combining these well-established functionalization reactions, a logical and efficient synthetic pathway to this compound can be designed, starting from readily available precursors.
Strategies for Introducing Amino and Chloro Substituents
The introduction of amino and chloro groups onto the pyridazinone ring is a critical step in the synthesis of this compound and its analogs. The process typically begins with the construction of the pyridazinone heterocycle, followed by chlorination and amination reactions.
A common route involves the cyclization of a suitable 1,4-dicarbonyl precursor with a hydrazine derivative. researchgate.net For the target compound, this would involve reacting a maleic acid or succinic acid derivative with methylhydrazine to form the N-methylated pyridazinone ring. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can convert hydroxyl or keto groups into chloro substituents, often yielding a di-chlorinated intermediate like 4,5-dichloropyridazin-3(2H)-one. cbijournal.com
The introduction of the amino group is typically achieved through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazinone ring facilitates the displacement of a halogen by an amine. wur.nl For instance, reacting a dichlorinated pyridazinone with ammonia or a protected amine source can lead to the selective substitution of one chlorine atom. The regioselectivity of this amination is a crucial consideration. In many cases, the chlorine at the 4-position is more reactive towards nucleophiles than the one at the 5 or 6-position, allowing for controlled introduction of the amino group to yield the desired 4-amino-6-chloro scaffold. nih.gov Alternatively, an amino group can be introduced via the reduction of a nitro group, which itself is placed on the ring via nitration of the parent pyridazinone. core.ac.ukresearchgate.net
Regioselective Synthesis Considerations
Regioselectivity is paramount in the synthesis of polysubstituted pyridazinones to ensure the correct placement of functional groups and avoid the formation of isomeric mixtures. rsc.org During the introduction of amino and chloro substituents, several factors influence the reaction's regiochemical outcome.
In nucleophilic aromatic substitution reactions on di- or tri-halogenated pyridazinones, the position of attack by a nucleophile is governed by the electronic properties of the ring and the nature of the nucleophile. nih.gov The pyridazine nucleus is inherently electron-deficient, and the positions ortho and para to the ring nitrogens are particularly activated towards nucleophilic attack. For a precursor like 4,5-dichloropyridazin-3(2H)-one, studies have shown that nitrogen nucleophiles often preferentially attack the C4 position. nih.govresearchgate.net This selectivity can be attributed to the electronic influence of the adjacent carbonyl group and the ring nitrogens, which stabilize the Meisenheimer intermediate formed during the substitution at C4.
The choice of reaction conditions, including solvent, temperature, and the nature of the nucleophile, can also modulate the regioselectivity. For example, bulky nucleophiles may favor attack at a less sterically hindered position. Inverse electron-demand Diels-Alder reactions represent another modern approach for the regioselective construction of the pyridazine core itself, allowing for the pre-installation of substituents with high control. rsc.orgrsc.orgorganic-chemistry.org
Advanced Functional Group Transformations and Derivatization at the Pyridazinone Ring
Once the this compound scaffold is synthesized, the remaining chloro group at the C6 position and the amino group at the C4 position serve as versatile handles for extensive derivatization, enabling the creation of diverse chemical libraries.
Nucleophilic Substitution Reactions on Halogenated Pyridazinones
The chlorine atom at the C6 position of this compound is susceptible to nucleophilic displacement, providing a straightforward method for introducing a wide array of functional groups. wur.nl This SNAr reaction is a cornerstone of pyridazinone chemistry. nih.govyoutube.com A variety of nucleophiles can be employed, leading to diverse derivatives.
N-Nucleophiles: Reaction with primary or secondary amines (aliphatic or aromatic) introduces new amino substituents at the C6 position. cbijournal.com
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) or phenoxides can displace the chlorine to form ether linkages.
S-Nucleophiles: Thiolates can be used to introduce thioether groups.
The reactivity of the C6-chloro group allows for sequential and regioselective substitutions, making it a valuable tool for building molecular complexity. nih.govdntb.gov.ua
| Nucleophile | Reagent Example | Resulting C6-Substituent | Product Class |
| Amine | Morpholine | Morpholinyl | 6-Aminopyridazinone |
| Alkoxide | Sodium Methoxide | Methoxy | 6-Alkoxypyridazinone |
| Thiolate | Sodium Thiophenolate | Phenylthio | 6-Thioetherpyridazinone |
| Azide | Sodium Azide | Azido | 6-Azidopyridazinone |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig)
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are highly effective for the functionalization of halogenated pyridazinones. researchgate.netresearchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance. nobelprize.org
Suzuki-Miyaura Coupling: This reaction pairs the C6-chloro atom with an aryl or heteroaryl boronic acid (or ester) to form a new C-C bond. nih.gov This is a powerful method for introducing diverse aromatic and heteroaromatic moieties, creating biaryl structures. researchgate.net
Buchwald–Hartwig Amination: This reaction provides an alternative to classical SNAr for forming C-N bonds. It couples the C6-chloro position with a wide range of primary and secondary amines, including those that are poor nucleophiles in traditional SNAr reactions.
Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the C6-chloro atom with a terminal alkyne. thieme-connect.com
Heck Coupling: This reaction can be used to introduce alkenyl substituents at the C6 position. thieme-connect.com
These reactions significantly expand the synthetic toolbox for modifying the pyridazinone core, enabling access to compounds with complex and varied architectures. thieme-connect.com
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Bond Formed |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | C-C (Aryl) |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | C-N (Aryl) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) |
| Heck | Styrene | Pd(OAc)₂ | C-C (Alkenyl) |
Introduction of Diverse Substituents (e.g., Aryl, Heteroaryl, Alkyl, Ureido)
The synthetic methods described above allow for the introduction of a vast range of substituents onto the pyridazinone ring.
Aryl and Heteroaryl Groups: As mentioned, Suzuki-Miyaura coupling is the premier method for installing aryl and heteroaryl groups at the C6 position. nih.gov These substituents can be further functionalized to modulate the electronic and steric properties of the molecule.
Alkyl Groups: While Suzuki coupling can be used with alkylboron reagents, other methods like Negishi or Stille coupling are also effective for introducing alkyl chains. nobelprize.org
Ureido Groups: The 4-amino group is a key site for derivatization. It can be reacted with isocyanates or reagents like triphosgene (B27547) followed by an amine to form ureido (-NH-CO-NHR) or thiourea (B124793) functionalities. nih.govsemanticscholar.org This transformation adds a hydrogen bond donor-acceptor unit, which can be critical for biological activity. rsc.orgmdpi.comnih.gov The synthesis of various substituted hydrazines, which can be precursors or reagents in these transformations, has also been explored. orientjchem.org
Further modification of the 4-amino group via acylation or alkylation provides another layer of structural diversification. nih.govarkat-usa.org
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating portions of all reactants. beilstein-journals.org MCRs offer significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity. researchgate.net
Several MCRs have been developed for the synthesis of the pyridazinone core itself. nih.govscispace.com For example, a copper-catalyzed three-component reaction of aldehydes, hydrazines, and alkynyl esters has been shown to be a regioselective route to substituted pyridazinones. nih.gov Ultrasound-promoted MCRs using arenes, cyclic anhydrides, and hydrazines have also been reported as an efficient method. researchgate.netscispace.comresearchgate.net While these methods may not directly yield this compound, they provide rapid access to a wide range of structurally diverse pyridazinone scaffolds that can then be subjected to the functionalization reactions discussed previously. This approach is particularly powerful in combinatorial chemistry and drug discovery for building large libraries of related compounds.
Chemical Reactivity and Transformation Pathways of 4 Amino 6 Chloro 2 Methylpyridazin 3 2h One
Electrophilic and Nucleophilic Reactivity of the Pyridazinone Ring System
The pyridazinone ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which imparts a significant susceptibility to nucleophilic attack. uoanbar.edu.iq This characteristic is further amplified by the electron-withdrawing nature of the carbonyl group at position 3 and the chloro substituent at position 6. Consequently, the ring system is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com Nucleophiles preferentially attack the electron-poor carbon atoms, particularly C-6, leading to the displacement of the chloride ion.
Conversely, the electron-deficient nature of the pyridazinone ring makes it generally unreactive towards electrophilic aromatic substitution. The presence of the amino group at position 4, an electron-donating group, can partially mitigate this effect by increasing the electron density of the ring, particularly at the ortho and para positions. byjus.com However, electrophilic attack on the ring carbons is not a commonly observed reaction pathway for this class of compounds under standard electrophilic substitution conditions. masterorganicchemistry.comlibretexts.org Instead, electrophiles are more likely to react with the more nucleophilic amino group.
Reactivity of the Amino Group at Position 4
The primary amino group at the C-4 position is a key site of nucleophilic reactivity, readily participating in reactions with various electrophiles. This functional group can undergo acylation, alkylation, and other transformations, allowing for the introduction of diverse substituents and the synthesis of a wide array of derivatives. nih.gov
For instance, acylation of the amino group can be achieved using acid anhydrides, leading to the formation of the corresponding N-acyl derivatives. inforang.com These reactions typically proceed under mild conditions and offer a straightforward method for modifying the electronic and steric properties of the molecule.
| Reaction Type | Electrophile | Conditions | Product Type |
|---|---|---|---|
| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Reflux, 1-2 hours | N-acyl-4-amino-6-chloro-2-methylpyridazin-3(2H)-one |
| Alkylation | Alkyl Halide | Base, Solvent | 4-(Alkylamino)-6-chloro-2-methylpyridazin-3(2H)-one |
Transformations Involving the Chloro Substituent at Position 6
The chloro atom at the C-6 position is an excellent leaving group, making this position the primary site for nucleophilic substitution and cross-coupling reactions. wikipedia.orgbyjus.com The high reactivity of this position allows for the facile introduction of a wide range of functionalities, including amino, alkoxy, and aryl groups.
Nucleophilic Aromatic Substitution: The C-6 chloro group can be readily displaced by various nucleophiles, such as amines and alkoxides, through an SNAr mechanism. mdpi.comyoutube.comyoutube.comlibretexts.org These reactions are typically carried out in the presence of a base and provide a direct route to 6-substituted pyridazinone derivatives. The rate of these reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The C-6 position is also amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. sci-hub.sefigshare.comnih.govnih.govresearchgate.net This powerful C-C bond-forming reaction allows for the introduction of various aryl and heteroaryl groups by reacting the chloropyridazinone with an appropriate boronic acid in the presence of a palladium catalyst and a base. Microwave irradiation has been shown to significantly accelerate these coupling reactions. sci-hub.sefigshare.comnih.gov
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Nucleophilic Substitution (Amination) | Primary/Secondary Amine, Base | Heating | 4-amino-6-(amino)-2-methylpyridazin-3(2H)-one |
| Nucleophilic Substitution (Alkoxylation) | Alkoxide | Heating | 4-amino-6-alkoxy-2-methylpyridazin-3(2H)-one |
| Suzuki-Miyaura Coupling | Arylboronic Acid, Base | Pd Catalyst (e.g., Pd(PPh₃)₄), Microwave, 135-140 °C | 4-amino-6-aryl-2-methylpyridazin-3(2H)-one |
Mechanistic Investigations of Key Chemical Transformations
The primary transformations of 4-amino-6-chloro-2-methylpyridazin-3(2H)-one are governed by well-established reaction mechanisms.
The nucleophilic aromatic substitution (SNAr) at the C-6 position proceeds via a two-step addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.combyjus.comyoutube.com In the first, rate-determining step, the nucleophile attacks the electron-deficient C-6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the second, faster step, the chloride leaving group is eliminated, and the aromaticity of the pyridazinone ring is restored. The presence of electron-withdrawing groups, such as the carbonyl and the ring nitrogens, helps to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. wikipedia.org
The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. sci-hub.seresearchgate.net The cycle typically begins with the oxidative addition of the chloropyridazinone to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by a base) to form a new Pd(II) complex containing the aryl group. Finally, reductive elimination of the desired biaryl product regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com
Stability Profiles under Various Reaction Conditions
The stability of this compound is an important consideration in its synthesis, storage, and application.
Thermal Stability: Pyridazinone derivatives generally exhibit good thermal stability. scispace.com However, prolonged exposure to high temperatures can lead to decomposition, the nature of which depends on the specific substituents present on the ring. Thermal decomposition is often a single-step process for related heterocyclic systems. scispace.com
Hydrolytic Stability: The compound's stability towards hydrolysis is dependent on the pH of the medium. Under acidic or basic conditions, hydrolysis of the chloro group at the C-6 position can occur, leading to the formation of the corresponding 6-hydroxypyridazinone derivative. The kinetics of such hydrolysis reactions are influenced by temperature and the concentration of the acid or base. biomedpharmajournal.org
Photochemical Stability: While specific data on the photochemical stability of this particular compound is limited, pyridazinone and other heterocyclic systems can be susceptible to photochemical reactions upon exposure to UV radiation. mdpi.comrsc.org The exact nature of these transformations would depend on the wavelength of light and the presence of other reactive species.
Spectroscopic Characterization and Advanced Structural Analysis of 4 Amino 6 Chloro 2 Methylpyridazin 3 2h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
No experimental ¹H NMR or ¹³C NMR data for 4-amino-6-chloro-2-methylpyridazin-3(2H)-one has been found in the surveyed literature.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-MS, LC-MS)
Specific mass spectrometry data, including molecular formula confirmation and fragmentation patterns for this compound, are not available in the reviewed sources.
Infrared (IR) Spectroscopy for Functional Group Identification
The infrared absorption spectrum for this compound, which would identify its key functional groups, has not been reported in the available scientific literature.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
There is no information available regarding the electronic absorption or fluorescence properties of this compound.
Vibrational Circular Dichroism (VCD) and other Chiroptical Methods
As there is no indication in the literature of the synthesis or analysis of chiral derivatives of this compound, no data on Vibrational Circular Dichroism or other chiroptical methods are applicable.
Computational and Theoretical Investigations of 4 Amino 6 Chloro 2 Methylpyridazin 3 2h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT provides valuable insights into a molecule's reactivity and stability. nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govirjweb.com
While specific DFT studies on 4-amino-6-chloro-2-methylpyridazin-3(2H)-one are not extensively documented, research on structurally similar pyridazinone derivatives allows for the prediction of its electronic properties. For instance, a DFT study on 4,5-dichloropyridazin-3-(2H)-one was performed at the B3LYP/6-31G(d,p) level of theory to determine its geometry, vibrational frequencies, and electronic characteristics. researchgate.net Another study calculated the electronic properties of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone and its derivatives, providing data on how substituents influence the electronic landscape of the pyridazinone core. nih.govmdpi.com
These studies allow for the estimation of global reactivity descriptors, which predict the behavior of the molecule in chemical reactions. A hard molecule is characterized by a large HOMO-LUMO gap, indicating high kinetic stability and low reactivity, whereas a soft molecule has a small gap and is generally more reactive. mdpi.com The chemical potential (μ) and electrophilicity index (ω) are also calculated to understand a molecule's tendency to donate or accept electrons. nih.govchemrxiv.org Analysis of the Molecular Electrostatic Potential (MEP) map helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net For 4,5-dichloropyridazin-3-(2H)-one, the most negative region was found to be located on the oxygen atom, indicating it as a likely site for electrophilic attack. researchgate.net Based on these related studies, the electronic properties of this compound can be inferred, with the amino, chloro, and methyl groups expected to modulate the electron distribution and reactivity of the pyridazinone ring.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -8.005 eV |
| LUMO Energy | -2.152 eV |
| Energy Gap (ΔE) | 5.853 eV |
| Electronegativity (χ) | 5.078 eV |
| Chemical Hardness (η) | 2.926 eV |
| Electrophilicity Index (ω) | 4.412 eV |
Molecular Modeling and Docking Studies for Predicting Molecular Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com These methods are instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme.
The 4-amino-pyridazin-3(2H)-one scaffold has been the subject of extensive molecular modeling studies, particularly as an inhibitor of Fatty Acid Binding Protein 4 (FABP4). nih.govcore.ac.uk FABP4 is a carrier protein implicated in metabolic diseases and cancer, making it a significant therapeutic target. nih.gov In these studies, derivatives based on the 4-amino and 4-ureido pyridazinone core were designed and docked into the binding cavity of FABP4 to predict their interactions and guide synthetic efforts. nih.govsemanticscholar.orgbath.ac.uk
Docking experiments revealed that the pyridazinone core fits within the hydrophobic pocket of FABP4. nih.gov The most potent compounds from these series were found to form key hydrogen bonds with amino acid residues in the protein's active site. nih.gov The optimization of this scaffold led to the identification of analogs with IC50 values in the low micromolar range, demonstrating a strong inhibitory effect. core.ac.uk For example, through structural optimization, one analog emerged with an IC50 value of 1.57 µM, which was more potent than the reference compound, arachidonic acid. core.ac.uk These computational predictions were subsequently validated by in vitro biological evaluation, confirming the utility of molecular docking in identifying novel and potent FABP4 inhibitors based on the pyridazinone scaffold. nih.govcore.ac.uk
| Compound | IC50 (µM) |
|---|---|
| Reference (Arachidonic Acid) | 3.30 µM |
| Analog 3e | 3.14 µM |
| Analog 11a | 2.51 µM |
| Analog 14c | 2.28 µM |
| Analog 14e | 1.57 µM |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and provide insights into the structural features that are crucial for their biological effects.
While a specific QSAR study focused solely on this compound has not been reported, numerous QSAR analyses have been conducted on the broader class of pyridazinone derivatives for various biological targets. These studies help to understand how different substituents on the pyridazinone ring influence their in vitro activity. For example, 3D-QSAR and pharmacophore modeling studies were performed on a series of pyridazin-3-one derivatives to evaluate their potential as vasorelaxant agents. nih.gov This analysis identified key chemical features, such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, that are essential for activity. nih.gov
In another study, 3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) were developed for pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles to understand their fungicidal activity. researchgate.net The models showed a good correlation between the steric and electrostatic properties of the molecules and their observed inhibitory effects. researchgate.net Similarly, QSAR and pharmacophore analyses have been applied to pyridazinone derivatives designed as acetylcholinesterase inhibitors, resulting in a predictive model that can estimate IC50 values before synthesis. researchgate.net These examples demonstrate the power of QSAR to elucidate the mechanistic basis of the activity of pyridazinone compounds and to guide the rational design of new derivatives with improved potency.
| Pharmacophore Feature | Description | Importance to Activity |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Crucial for interaction with the biological target. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen atom to a hydrogen bond. | Important for anchoring the ligand in the active site. |
| Ring Aromatic (RA) | A planar, cyclic, conjugated system of atoms. | Contributes to binding through π-π stacking or hydrophobic interactions. |
| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | Can form ionic interactions with negatively charged residues. |
| Hydrophobic (H) | A nonpolar group that avoids water. | Essential for binding in hydrophobic pockets of the target. |
Conformational Analysis and Energetic Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is critical, as the three-dimensional shape of a molecule dictates its ability to interact with biological targets.
Computational methods, particularly DFT, are used to explore the potential energy surface of a molecule to identify stable conformers (local energy minima) and the transition states that connect them. mdpi.combeilstein-journals.org Although specific studies on the conformational landscape of this compound are not available, research on other substituted heterocyclic systems provides a framework for such analysis. For example, studies on substituted pyridines and pyrans have used computational and experimental (e.g., NMR) techniques to determine tautomeric and conformational equilibria. beilstein-journals.orgmdpi.com Such an analysis for the title compound would involve calculating the relative energies of different rotamers of the amino group and determining the energetic cost of ring puckering, providing a comprehensive energetic landscape that is essential for understanding its behavior in different chemical environments.
Reaction Pathway Simulations and Transition State Analysis
Reaction pathway simulations are computational studies that model the transformation of reactants into products over time. By calculating the energies of intermediates and transition states, these simulations provide a detailed, step-by-step mechanism of a chemical reaction. This is particularly useful for understanding reaction outcomes, predicting side products, and optimizing reaction conditions.
While reaction simulations for this compound itself are not documented, a detailed DFT modeling study was performed on the Suzuki-Miyaura reactions of a very close analog, 4,5-dibromo-2-methylpyridazin-3(2H)-one. mdpi.com This study provides significant insight into the reactivity of the substituted pyridazinone core. The researchers modeled the reaction pathways for the palladium-catalyzed cross-coupling, calculating the relative energetics (ΔE) and activation barriers (ΔE#) for crucial steps like oxidative addition, transmetalation, and reductive elimination. mdpi.com
The simulations were able to account for the formation of unexpected hydrodebromination side products by modeling the transformation of key intermediates. mdpi.com The analysis of transition state structures provided a rationale for the observed regioselectivity of the reaction. These theoretical findings were supported by deuterium (B1214612) labeling experiments, demonstrating the predictive power of such simulations. This work illustrates how computational modeling can be applied to understand and predict the complex reactivity of substituted pyridazinones, offering a powerful tool to guide synthetic strategies for molecules like this compound.
| Reaction Step | Description | Relative Energetics (ΔE, kcal/mol) | Activation Barrier (ΔE#, kcal/mol) |
|---|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | -10.5 | 14.2 |
| Transmetalation | Transfer of the organic group from boron to palladium. | -18.1 | 11.3 |
| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | -35.4 | 9.8 |
Mechanistic Studies of Biological Activity of Pyridazinone Derivatives in Vitro and Target Focused
Molecular Target Identification and Binding Affinities
Certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the cellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). For instance, the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) was found to selectively inhibit canine cardiac phosphodiesterase III, with an IC50 value of 2.5 +/- 0.6 μmol/l. This inhibition of PDE III is considered a significant contributor to its cardiotonic effects. Further research into pyridazinone scaffolds has aimed to develop selective inhibitors for PDE3 and PDE4. Structure-activity relationship studies on 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones revealed that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity.
Recent studies have explored 4-amino and 4-ureido pyridazin-3(2H)-one derivatives as novel scaffolds for the inhibition of Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases and cancer. A series of these compounds were synthesized and evaluated for their FABP4 inhibitory activity. In one study, a derivative identified as compound 14e emerged as a potent FABP4 inhibitor with an IC50 value of 1.57 µM, which was lower than that of the positive control, arachidonic acid (IC50 of 3.30 µM). The inhibitory activity was assessed by measuring the displacement of a fluorescent probe from the FABP4 binding pocket.
The following table summarizes the FABP4 inhibitory activity of selected 4-amino-pyridazin-3(2H)-one derivatives.
| Compound | R2 | R6 | IC50 (µM) |
| 4b | CH3 | C6H5 | 2.97 |
| 25a | CH3 | 4-Cl-C6H4 | >50 |
| 30b | CH3 | 4-F-C6H4 | 23.18 |
| 22 | CH3 | 2-thienyl | >50 |
| 14e | Not specified | Not specified | 1.57 |
| Arachidonic Acid | - | - | 3.30 |
| Data sourced from multiple studies on pyridazinone-based FABP4 inhibitors. |
The pyridazinone scaffold has been investigated for its potential to inhibit various protein kinases involved in cell signaling pathways critical for cancer progression. While specific data on 4-amino-6-chloro-2-methylpyridazin-3(2H)-one is unavailable, related structures have shown activity against kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met. Inhibition of both VEGFR and c-Met signaling has been shown to reduce tumor invasion and metastasis in preclinical models. For example, cabozantinib, a multi-targeted kinase inhibitor that targets both VEGFR and c-Met, has demonstrated efficacy in reducing tumor aggressiveness. Furthermore, the inhibition of p38 MAP kinase is critically involved in VEGFR-2-mediated endothelial cell survival, suggesting a potential interplay between these signaling pathways that could be targeted by pyridazinone derivatives.
Pyridazinone derivatives have not been extensively studied as direct modulators of KCa2 or sodium channels. The modulation of potassium channels, in general, is a therapeutic strategy for various neurological and autoimmune diseases. Blockers of voltage-gated potassium channels, such as 4-aminopyridine, can restore axonal conduction in demyelinated neurons. While this indicates the therapeutic potential of targeting potassium channels, specific evidence linking this compound to ion channel modulation is currently lacking.
A series of functionalized pyridazin-3(2H)-one-based compounds have been developed as potent agonists for formyl peptide receptors (FPRs), which are involved in the inflammatory response. One study identified a compound that showed biased activation of prosurvival signaling (ERK1/2 phosphorylation) with an EC50 of 0.083 μM at the human FPR1, while having a diminished effect on intracellular calcium mobilization. Another study on 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones identified potent mixed FPR1 and FPRL1 agonists, with the most potent chemotactic agent exhibiting an EC50 of 0.6 μM. These findings highlight the potential for pyridazinone derivatives to modulate the activity of these immune receptors.
In Vitro Cellular Mechanism Studies
In vitro studies on related pyridazinone derivatives have focused on their effects on cellular processes such as proliferation, survival, and migration. For instance, in the context of kinase inhibition, the effects are often evaluated in human umbilical vein endothelial cells (HUVECs) to assess the impact on angiogenesis. For FABP4 inhibitors, cellular assays would typically involve adipocytes to study the effects on fatty acid uptake and metabolism. Studies on formyl peptide receptor agonists have utilized cell lines such as HL-60 cells transfected with FPR1, FPRL1, and FPRL2 to measure intracellular calcium flux and chemotaxis in human neutrophils. While these cellular models are standard for the respective targets, no specific in vitro cellular mechanism studies for this compound have been reported in the available literature.
Inhibition of Inflammatory Mediators (e.g., IL-1β production in microglia)
Pyridazinone derivatives have demonstrated significant anti-inflammatory properties by modulating the production of key inflammatory cytokines. nih.govnih.gov Research has shown that certain novel pyridazine (B1198779) derivatives can potently inhibit the production of interleukin-1β (IL-1β) in human leukemia (HL-60) cells stimulated with lipopolysaccharide (LPS). researchgate.net This inhibitory capability is crucial, as IL-1β is a pivotal pro-inflammatory cytokine involved in a wide array of inflammatory diseases.
Further studies on monocytic cell lines have expanded on these findings. A library of pyridazinones was screened for their ability to inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity, a critical step in the inflammatory cascade. nih.govbohrium.com The most potent of these compounds were also found to inhibit the production of interleukin-6 (IL-6) by human monocytic cells, confirming their anti-inflammatory potential. nih.govbohrium.com Other pyridazinone derivatives have been developed as potential phosphodiesterase type 4 (PDE4) inhibitors, which are known to regulate the production of potent pro-inflammatory cytokines and chemokines, including TNF-α, IL-1, IL-6, and IL-8, in human primary macrophages. nih.gov While direct studies on microglia are still emerging for this specific chemical class, the established ability of pyridazinone derivatives to suppress key inflammatory mediators like IL-1β and IL-6 in other immune cells, such as monocytes and macrophages, strongly suggests their potential to exert similar neuroprotective anti-inflammatory effects within the central nervous system. nih.govnih.govwipo.int
Mechanisms of Cytotoxic Activity in Cancer Cell Lines (e.g., Tubulin Polymerase Inhibition, c-Myc-DNA occupancy, cell cycle arrest)
The anticancer activity of pyridazinone derivatives is attributed to several distinct cellular mechanisms, leading to the inhibition of cancer cell proliferation and induction of cell death.
Tubulin Polymerization Inhibition A primary mechanism of action for some pyridazinone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are essential for mitotic spindle formation during cell division, and their disruption leads to cell cycle arrest and subsequent apoptosis. nih.gov Certain synthesized pyridazin-3(2H)-one compounds have demonstrated a pronounced inhibitory effect on the cellular localization of tubulin. nih.gov Molecular modeling studies support these findings, indicating that these compounds can bind effectively to the β-subunit of tubulin, often at the colchicine (B1669291) binding site, which is a known mechanism for tubulin polymerization inhibitors. nih.govnih.govmdpi.com
Disruption of c-Myc-DNA Occupancy Recent discoveries have implicated pyridazinone-related structures in the inhibition of the oncoprotein c-Myc, a critical transcription factor that is deregulated in a majority of human cancers. nih.govdntb.gov.uanih.gov The biological activity of c-Myc requires it to form a heterodimer with its partner MAX, which then binds to DNA to regulate gene transcription. nih.govdtic.mil A novel dihydro-pyrazolo-pyridinone scaffold was identified that selectively targets and engages intracellular c-Myc. nih.govdntb.gov.ua This interaction disrupts the crucial c-MYC-MAX heterodimerization, thereby preventing the complex from binding to DNA and activating its target genes involved in cell proliferation and metabolism. nih.govdntb.gov.ua This represents a significant therapeutic strategy, as direct inhibition of c-Myc has been a long-standing challenge in drug discovery. dntb.gov.ua
Cell Cycle Arrest A common outcome of the molecular interactions of pyridazinone derivatives is the arrest of the cell cycle in cancer cells. This effect can be a direct consequence of other mechanisms, such as the inhibition of tubulin polymerization, which typically leads to arrest in the G2/M phase. nih.gov However, different pyridazinone derivatives have been shown to induce arrest at various phases of the cell cycle. For instance, certain pyridazinone-based diarylurea derivatives were found to induce cell cycle arrest in the G0–G1 phase in a non-small cell lung cancer (NSCLC) cell line. dtic.mil Other studies have reported that treatment with specific pyrrol-2(3H)-one derivatives, which share structural similarities, resulted in a predominant growth arrest at the S-phase. nih.gov This ability to halt cell cycle progression at multiple checkpoints underscores the diverse mechanistic approaches through which these compounds exert their cytotoxic effects.
| Compound Series | Cancer Cell Line | Activity (IC50 / GI50) | Observed Mechanism | Reference |
|---|---|---|---|---|
| Pyridazin-3(2H)-ones (e.g., 7d, 7f) | HepG2 (Liver) | 14.80 µM (7f) | Inhibition of tubulin localization | nih.gov |
| Diarylurea Pyridazinones (e.g., 10l) | A549/ATCC (Lung) | - | G0–G1 phase cell cycle arrest | dtic.mil |
| Diarylurea Pyridazinones (e.g., 17a) | NCI-60 Panel | GI50 = 3.24 µM (Renal) | VEGFR-2 Inhibition | dtic.mil |
| 4-Phenoxyquinoline Pyridazinones (e.g., 15a) | A549 (Lung) | 0.05 µM | c-Met kinase inhibition | nih.gov |
| 3,6-disubstituted Pyridazines (e.g., 11m) | T-47D (Breast) | 0.43 µM | CDK2 Inhibition, Cell Cycle Arrest | |
| Pyr-1 (Dichloro-trifluoromethylphenyl-pyridazinone) | HL-60 (Leukemia) | Low µM range | ROS accumulation, Proteasome inhibition, Apoptosis | nih.gov |
Influence on Specific Signaling Pathways
Pyridazinone derivatives interfere with numerous signaling pathways that are fundamental to cancer cell survival, proliferation, and metastasis. A prominent area of investigation is their activity as kinase inhibitors.
Receptor Tyrosine Kinases: Certain 4-phenoxyquinoline derivatives bearing a pyridazinone moiety have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose overactivation promotes tumorigenesis and metastasis. nih.gov Similarly, pyridazinone-based diarylurea derivatives have been designed to target and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. dtic.mil
MAPK Pathway: Novel 3,6-disubstituted pyridazine derivatives have been shown to target the JNK1 pathway. Inhibition of JNK leads to a downstream effect on its targets, c-Jun and c-Fos, which can enhance necrosis in tumors, potentially by restoring p53 activity.
Cell Cycle Regulation: Some derivatives act as inhibitors of cyclin-dependent kinases (CDKs). For example, 3,6-disubstituted pyridazines were found to have a potent inhibitory action against CDK2, a key regulator of cell cycle progression.
Apoptosis Pathways: The cytotoxic effects of these compounds often culminate in the induction of apoptosis. One study found that a pyridazinone derivative triggered apoptosis by upregulating the expression of pro-apoptotic genes like p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2. dtic.mil Another derivative, Pyr-1, was shown to induce the intrinsic apoptosis pathway by causing an accumulation of reactive oxygen species (ROS) and impairing proteasome activity, leading to proteotoxic stress and caspase-3 activation. nih.govnih.gov
Other Enzymes: The versatility of the pyridazinone scaffold allows it to target other enzymes involved in cell signaling, such as phosphodiesterase type 4 (PDE4), dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov
Structure-Activity Relationships (SAR) Governing Molecular Recognition and Mechanistic Pathways
The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the core heterocyclic ring. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity.
For anti-inflammatory activity , SAR analysis of pyridazinone derivatives that inhibit NF-κB activity revealed several key features. The activity was influenced by the type of substituent at the N-2 position of the pyridazinone ring, with an N-phenylacetamide moiety being a common feature in active compounds. nih.gov Furthermore, the insertion of increasingly bulkier alkyl groups (methyl to n-butyl) at position 4 of the pyridazinone scaffold led to improved inhibitory activity. nih.gov
For anticancer activity , SAR studies have provided valuable insights for different mechanisms:
c-Met Inhibition: In a series of 4-phenoxyquinoline derivatives with a pyridazinone moiety, it was found that electron-withdrawing groups on the terminal phenyl rings were beneficial for improving antitumor activity. nih.gov
General Cytotoxicity: Studies on 3(2H)-pyridazinone derivatives have established general SAR principles. The nature of the substituent at the N-2 position is critical, often being a phenyl or substituted phenyl group. The groups at the C-4, C-5, and C-6 positions also play a significant role in modulating activity, with different substitutions leading to varying degrees of cytotoxic effect against different cancer cell lines. nih.govwipo.int For example, the introduction of a piperazinyl linker between the pyridazinone core and an additional phenyl ring has been explored to enhance anti-proliferative effects. nih.gov
Enzyme Inhibition: In the development of pyridazinone analogs as β-1,3-glucan synthase inhibitors, optimization of a sulfonamide moiety attached to a piperazinyl group at C-5 led to compounds with improved systemic exposure while retaining potent antifungal activity.
These SAR studies highlight that the pyridazinone core is a "privileged scaffold" that allows for systematic modification at multiple positions, enabling the fine-tuning of its interaction with various biological targets and the optimization of its pharmacological profile.
| Biological Activity | Key Structural Feature / Modification | Effect on Activity | Reference |
|---|---|---|---|
| Anti-inflammatory (NF-κB Inhibition) | Increasingly bulkier alkyl group at C-4 position | Improved activity | nih.gov |
| N-phenylacetamide moiety at N-2 position | Common in active compounds | nih.gov | |
| Antitumor (c-Met Inhibition) | Electron-withdrawing groups on terminal phenyl rings | Beneficial for activity | nih.gov |
| Antifungal (Glucan Synthase Inhibition) | Optimization of sulfonamide moiety on C-5 piperazinyl group | Improved systemic exposure | |
| MAO-B Inhibition | Meta bromo substitution on phenylpiperazine moiety | More potent than para bromo substitution |
Applications in Advanced Chemical Fields Excluding Clinical/medical Applications
Agrochemical Applications
The pyridazinone core, central to 4-amino-6-chloro-2-methylpyridazin-3(2H)-one, is a well-established pharmacophore in agrochemical research. Derivatives have demonstrated efficacy as herbicides, fungicides, and insecticides.
Pyridazinone derivatives are recognized for their herbicidal properties, primarily acting as inhibitors of photosynthesis. nih.gov Compounds belonging to this class can interfere with the photosynthetic electron transport chain, a mechanism that disrupts the plant's ability to produce energy, ultimately leading to its death. nih.govdntb.gov.ua For instance, the related compound Chloridazon is a selective herbicide that functions by inhibiting the Hill reaction in photosynthesis. nih.gov
Research into novel pyridazine-based herbicides is ongoing. Studies on 4-(3-Trifluoromethylphenyl)pyridazine derivatives have identified compounds with significant bleaching and herbicidal activities. nih.gov Certain derivatives have shown the ability to completely inhibit chlorophyll (B73375) at concentrations as low as 1 µg/mL and exhibit herbicidal effects against dicotyledonous plants comparable to or exceeding that of the commercial herbicide diflufenican (B1670562) at application rates of 75 g/ha. nih.gov Similarly, extensive research on 2-picolinic acid herbicides, which share heterocyclic nitrogen features, has led to the development of compounds with potent herbicidal activity. mdpi.com These findings underscore the potential of the pyridazine (B1198779) scaffold, as found in this compound, as a basis for developing new herbicidal agents.
The pyridazinone structure is a viable backbone for the development of agents targeting plant pathogens. A study on derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one demonstrated their potential as antifungal agents. mdpi.com These compounds were tested in vitro for their ability to inhibit the growth of several significant plant pathogenic fungi. mdpi.com
The research revealed that specific substitutions on the pyridazinone ring are crucial for activity. For example, compounds 3d, 3e, and 3h showed notable inhibition against various fungi. The incorporation of oxadiazole and thiadiazole moieties was explored to enhance these properties, leading to lead structures with potential for further development. mdpi.com
| Compound | Inhibition Rate (%) against G. zeae | Inhibition Rate (%) against F. oxysporum | Inhibition Rate (%) against C. mandshurica |
|---|---|---|---|
| 3d | 45.1 | 38.2 | 43.5 |
| 3e | 43.8 | - | 40.6 |
| 3f | - | 44.2 | - |
| 3h | - | - | 47.8 |
| 6b | 40.4 | - | - |
| 7c | - | 43.1 | - |
Derivatives of the pyridazin-3(2H)-one structure have also been identified as potent insecticides. Research into N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones demonstrated significant insecticidal activity against the diamondback moth, Plutella xylostella, a pervasive agricultural pest. mdpi.com The results indicated that the nature of the N-substituent plays a critical role in determining the compound's efficacy. mdpi.com
Several synthesized compounds exhibited excellent activity, with some achieving 100% mortality at a concentration of 100 mg/L. mdpi.com Further investigation into related pyridazine structures has shown that they can act as competitive antagonists of insect RDL (resistance to dieldrin) GABA receptors, a key target for insecticides. nih.gov
| Compound | Activity (%) at 100 mg/L | Activity (%) at 50 mg/L |
|---|---|---|
| 4b | 100 | 97 |
| 4d | 93 | - |
| 4h | 97 | - |
| 4t | 84 | - |
| 4g | 60 | - |
| 4l | 62 | - |
Chemical Building Blocks for Complex Molecular Synthesis
The reactive nature of the this compound structure makes it a valuable intermediate in organic synthesis for the construction of more elaborate molecules.
The pyridazinone core is a versatile platform for synthesizing fused heterocyclic systems through cyclization reactions. The chlorine atom and amino group provide reactive sites for annulation. For instance, related pyridazinethione derivatives have been used to prepare pyridazino[3,4-b] core.ac.ukorganic-chemistry.orgthiazinones through a one-pot reaction with chloroacetic acid and an appropriate aldehyde. nih.gov This demonstrates the utility of the pyridazine framework in constructing complex, multi-ring structures. The synthesis of other novel fused systems, such as pyridazino[3′,4′:5,6] core.ac.ukorganic-chemistry.orgnih.govtriazino[3,4-b] core.ac.ukorganic-chemistry.orgnih.govthiadiazine, further highlights the role of pyridazine derivatives as key starting materials for creating diverse heterocyclic scaffolds. nih.gov
The 4-amino-pyridazin-3(2H)-one core has been successfully employed as a scaffold for the discovery of potent enzyme inhibitors in early-stage, non-clinical research. core.ac.uknih.govnih.gov Specifically, this structure has been optimized as an inhibitor of Fatty Acid-Binding Protein 4 (FABP4), a target of interest for various metabolic diseases. core.ac.uknih.gov
Through a process of scaffold hopping and computational design, researchers identified the 4-amino-pyridazin-3(2H)-one framework as a suitable starting point. uel.ac.uknih.gov Subsequent synthesis and in vitro screening of a series of derivatives led to the identification of highly potent inhibitors. Structure-activity relationship (SAR) studies revealed that modifications at different positions on the pyridazinone ring and its substituents significantly influenced inhibitory activity against FABP4. core.ac.uk The optimization effort led to the discovery of analog 14e , which exhibited a strong inhibitory effect with an IC50 value of 1.57 µM, lower than that of the positive control, arachidonic acid. core.ac.uk
| Compound | IC50 (µM) |
|---|---|
| 14e | 1.57 |
| Arachidonic Acid (Control) | 3.30 |
Furthermore, related pyridazinone derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL60). cbijournal.com This research demonstrates the utility of the pyridazinone scaffold in identifying molecular hits for further investigation in oncology, strictly within the confines of in vitro screening. cbijournal.com
Material Science Applications (e.g., Functional Materials, Coatings, Dyes)
The pyridazinone structural motif is a significant scaffold in medicinal and agricultural chemistry due to its wide range of biological activities. scholarsresearchlibrary.comscispace.comresearchgate.net However, based on available research, the application of pyridazinone derivatives, including this compound, in the fields of functional materials, coatings, or dyes is not extensively documented. The primary focus of research on this class of compounds has historically been on their pharmacological potential. benthamdirect.comnih.govnih.gov
Corrosion Inhibition Studies and Mechanisms
The field of corrosion inhibition has seen active exploration of various heterocyclic compounds, including pyridazinone derivatives, for the protection of metals, particularly steel in acidic environments. bohrium.com The efficacy of these organic molecules stems from their ability to adsorb onto the metal surface, creating a protective barrier that impedes the corrosive process. This adsorption is facilitated by the presence of heteroatoms (like nitrogen and oxygen in the pyridazinone ring), multiple bonds, and aromatic systems, which can donate electrons to the vacant d-orbitals of iron. researchgate.net
While studies specifically detailing the corrosion inhibition properties of this compound are not available in the reviewed literature, research on analogous pyridazinone structures provides a clear framework for the potential mechanisms and effectiveness.
Mechanism of Action
Studies on various pyridazinone derivatives consistently show that they function as mixed-type inhibitors. bohrium.com This means they influence both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The primary mechanism is the adsorption of the inhibitor molecules onto the steel surface, which can be described by several models, most commonly the Langmuir adsorption isotherm. bohrium.com This adsorption leads to the formation of a protective film that isolates the metal from the aggressive acidic medium. bohrium.com
The nature of this adsorption can be predominantly chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal surface, or physical (physisorption), involving electrostatic interactions. researchgate.net The formation of stable Fe-inhibitor complexes displaces water molecules from the metal surface, thereby reducing direct interaction with corrosive agents like chloride ions. bohrium.comtandfonline.com
Research Findings on Pyridazinone Derivatives
Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are standard methods to evaluate inhibitor performance. Research on several pyridazinone compounds has demonstrated high inhibition efficiencies. For instance, two newly synthesized pyridazine-based compounds, referred to as PZ-oxy and PZ-yl, showed high inhibition efficiencies of 94% and 96%, respectively, for mild steel in a 1 M HCl solution at a concentration of 1x10⁻³ M. tandfonline.com
EIS data typically show that as the concentration of the pyridazinone inhibitor increases, the charge transfer resistance (Rct) also increases, while the double-layer capacitance (Cdl) decreases. researchgate.netbohrium.com The increase in Rct signifies a slowing of the corrosion rate, and the decrease in Cdl is attributed to the displacement of water molecules by the adsorbing organic inhibitor molecules, which thickens the protective layer at the metal-solution interface.
Computational studies using Density Functional Theory (DFT) and Monte Carlo simulations often complement experimental findings. These theoretical approaches help to correlate the molecular structure of the inhibitor with its protective efficacy by analyzing parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.combohrium.com These calculations can predict the sites within the molecule that are most likely to interact with the metal surface. tandfonline.com
Data from Corrosion Inhibition Studies of Pyridazinone Derivatives
The following table summarizes findings from studies on various pyridazinone derivatives, illustrating their effectiveness as corrosion inhibitors for steel in 1 M HCl.
| Compound | Concentration (M) | Inhibition Efficiency (%) | Technique | Adsorption Isotherm | Reference |
| (E)-4-(3-chlorobenzyl)-6-(3-chlorostyryl)pyridazin-3(2H)-one (3b) | 1x10⁻³ | >90% (Implied) | EIS, PDP, Weight Loss | Langmuir | bohrium.com |
| PZ-oxy | 1x10⁻³ | 94% | EIS, PDP | Langmuir | tandfonline.com |
| PZ-yl | 1x10⁻³ | 96% | EIS, PDP | Langmuir | tandfonline.com |
| Ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (GP2) | 1x10⁻³ | 83.90% | Gravimetric | Langmuir | researchgate.net |
| Ethyl (3-phenyl-6-thioxopyridazin-1(6H)-yl)acetate (GP3) | 1x10⁻³ | 91.83% | Gravimetric | Langmuir | researchgate.net |
These studies collectively suggest that the pyridazinone scaffold is a promising basis for the development of effective, non-toxic, and environmentally friendly corrosion inhibitors for industrial applications. bohrium.com The specific substituents on the pyridazinone ring, such as the amino, chloro, and methyl groups in this compound, would be expected to modulate its electronic properties and, consequently, its adsorption behavior and inhibition efficiency.
Future Research Directions and Unexplored Avenues for 4 Amino 6 Chloro 2 Methylpyridazin 3 2h One
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyridazinone derivatives is an active area of chemical research. Future investigations into the synthesis of 4-amino-6-chloro-2-methylpyridazin-3(2H)-one could focus on developing more sustainable and efficient methodologies. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste.
Future research should aim to develop novel synthetic pathways that adhere to the principles of green chemistry. This could involve the exploration of one-pot syntheses, the use of greener solvents, and the development of catalytic methods to improve atom economy. For instance, microwave-assisted organic synthesis has been shown to be an effective method for the rapid and efficient synthesis of some pyridazine (B1198779) derivatives and could be a promising avenue for this specific compound. rsc.org The development of flow chemistry processes could also offer a more sustainable and scalable approach to its synthesis.
A comparative analysis of potential future synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
| Synthetic Method | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency. | Optimization of reaction conditions (temperature, time, power) for the specific target molecule. |
| Flow Chemistry | Improved safety, scalability, and process control; potential for in-line purification. | Development of a continuous flow reactor setup and optimization of flow parameters. |
| Catalytic Methods | High atom economy, use of less stoichiometric reagents, potential for asymmetric synthesis. | Identification of suitable catalysts (e.g., transition metal catalysts) for key bond-forming reactions. |
| One-Pot Synthesis | Reduced number of work-up and purification steps, saving time and resources. | Designing a reaction sequence where multiple transformations occur in a single reaction vessel. |
Integration of Advanced Spectroscopic Techniques for Dynamic Studies
A deeper understanding of the dynamic behavior of this compound in various environments is crucial for its potential applications. Advanced spectroscopic techniques can provide valuable insights into its conformational dynamics, intermolecular interactions, and excited-state properties.
Future research could employ techniques such as two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy to elucidate the compound's solution-state structure and dynamics. Fluorescence spectroscopy could be utilized to study its interactions with biomolecules, such as proteins and nucleic acids, by monitoring changes in fluorescence intensity and lifetime. mdpi.com Circular dichroism (CD) spectroscopy would be valuable for investigating any induced chirality upon binding to chiral macromolecules. Time-resolved spectroscopic techniques could further probe the dynamics of these interactions on pico- to nanosecond timescales.
Deeper Elucidation of Complex Molecular Mechanisms in Biological Systems
The pyridazinone scaffold is present in a number of biologically active molecules, suggesting that this compound may also exhibit interesting biological properties. Future research should focus on a thorough investigation of its potential interactions with various biological targets and the elucidation of the underlying molecular mechanisms.
Initial studies could involve high-throughput screening against a panel of enzymes and receptors to identify potential biological targets. For any identified targets, detailed mechanistic studies would be necessary. For example, if the compound shows inhibitory activity against a particular enzyme, kinetic studies should be performed to determine the mode of inhibition. X-ray crystallography or cryo-electron microscopy could then be used to determine the three-dimensional structure of the compound in complex with its target, providing a detailed picture of the binding interactions at the atomic level. nih.gov
Exploration of Emerging Applications in Green Chemistry or Environmental Science
The potential applications of this compound beyond the biological realm remain largely unexplored. Future research could investigate its utility in the fields of green chemistry and environmental science. For instance, its chemical structure may lend itself to applications in catalysis, where it could serve as a ligand for transition metals in various organic transformations.
Another potential avenue of research is its application in environmental remediation. The compound could be investigated for its ability to act as a sensor for specific pollutants or as a building block for the synthesis of novel materials for water purification. Studies on its biodegradability and environmental fate would also be crucial in this context.
Computational Design of Pyridazinone Analogs with Tuned Specificity for Chemical Probes
Computational chemistry offers a powerful tool for the rational design of new molecules with specific properties. Future research should leverage computational methods to design analogs of this compound as highly specific chemical probes for biological research. nih.gov
By using the structure of the parent compound as a starting point, computational techniques such as molecular docking and molecular dynamics simulations can be used to predict how modifications to the chemical structure will affect its binding to a specific biological target. researchgate.netmdpi.com This approach can guide the synthesis of a focused library of analogs with improved potency and selectivity. These newly designed chemical probes could then be used to study the function of their target proteins in living cells, providing valuable insights into complex biological processes.
A hypothetical workflow for the computational design of such probes is outlined in Table 2.
Table 2: Workflow for Computational Design of Pyridazinone-Based Chemical Probes
| Step | Description | Computational Tools | Desired Outcome |
|---|---|---|---|
| 1. Target Identification | Identify a biological target of interest for which a selective chemical probe is needed. | Bioinformatics databases, literature review. | A validated biological target. |
| 2. In Silico Screening | Dock this compound and a virtual library of its analogs into the binding site of the target protein. | Molecular docking software (e.g., AutoDock, Glide). | A ranked list of potential binders. |
| 3. Molecular Dynamics Simulations | Simulate the dynamic behavior of the most promising compound-protein complexes to assess their stability. | Molecular dynamics software (e.g., GROMACS, AMBER). | Stable binding poses and key intermolecular interactions. |
| 4. ADME/Tox Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity properties of the designed analogs. | In silico ADME/Tox prediction tools. | Analogs with favorable drug-like properties. |
| 5. Synthesis and Biological Evaluation | Synthesize the most promising computationally designed analogs and evaluate their biological activity. | Standard organic synthesis techniques, biochemical and cellular assays. | A potent and selective chemical probe. |
Q & A
Q. Basic
- NMR/IR : Confirm substitution patterns (e.g., NH₂ at position 4, Cl at position 6) via H/C NMR and IR absorption for carbonyl groups.
- X-ray diffraction : Resolves structural ambiguities, as demonstrated for 6-methyl-2--tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one, where bond lengths and angles were precisely measured (mean C–C = 0.004 Å) . This method is essential for validating tautomeric forms or regiochemistry .
How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Advanced
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Cross-validate using:
- Variable-temperature NMR : Detects equilibrium shifts in solution.
- DFT calculations : Compare experimental X-ray data (e.g., dihedral angles from ) with computed geometries .
- Solid-state IR : Differentiates crystalline vs. solution-phase conformers.
What strategies improve regioselectivity in the synthesis of substituted pyridazinones?
Q. Advanced
- Directing groups : Use electron-withdrawing substituents (e.g., Cl at position 6) to steer electrophilic substitution to position 4 .
- Catalytic systems : Pd-mediated cross-coupling (not detailed in evidence but inferred from related arylations in ).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on pyridazine rings .
How should researchers design Structure-Activity Relationship (SAR) studies for pyridazinone derivatives?
Q. Advanced
- Core modifications : Vary substituents at positions 2 (methyl), 4 (amino), and 6 (chloro) to assess pharmacological effects. notes imidazo[1,2-b]pyridazines with similar substituents showing bioactivity, suggesting analog synthesis .
- In silico modeling : Dock ligands into target proteins (e.g., CRF-1 receptors, as in ) to predict binding affinities .
- Pharmacokinetic profiling : Measure logP and solubility (HPLC-MS) to optimize bioavailability .
What analytical methods detect trace impurities in synthesized pyridazinones?
Q. Advanced
- HPLC-MS : Identify byproducts (e.g., unreacted 3-amino-6-chloropyridazine) with >98% purity thresholds .
- Elemental analysis : Validate stoichiometry (C, H, N, Cl content) against theoretical values .
- TGA/DSC : Monitor thermal stability and decomposition pathways .
How can reaction yields be improved for large-scale synthesis?
Q. Advanced
- Microwave-assisted synthesis : Reduce reaction time (e.g., from overnight to 1–2 hours) while maintaining yield .
- Catalyst screening : Test alternatives to NaOEt (e.g., KOtBu or phase-transfer catalysts) .
- Flow chemistry : Continuous processing minimizes intermediate degradation, though not explicitly covered in the evidence.
What are the challenges in computational modeling of pyridazinone tautomerism?
Q. Advanced
- Tautomeric equilibria : The 3(2H)-one group can tautomerize to 3-hydroxy forms. Use ab initio methods (e.g., MP2/cc-pVTZ) to calculate energy barriers .
- Solvent effects : Include implicit solvent models (e.g., COSMO) to mimic experimental conditions .
How do steric and electronic effects influence the reactivity of this compound?
Q. Advanced
- Steric hindrance : The 2-methyl group reduces accessibility for nucleophilic attack at position 2, directing reactions to position 5 .
- Electronic effects : The electron-donating NH₂ group at position 4 activates the ring for electrophilic substitution, while Cl at position 6 deactivates adjacent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
